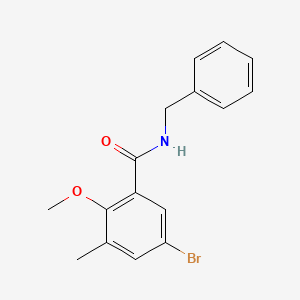

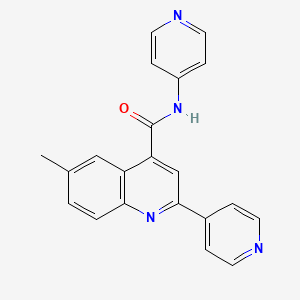

![molecular formula C14H22Cl2N2 B5822555 (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as Cetrimonium chloride, is a quaternary ammonium compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 404.9 g/mol. It is commonly used as a surfactant, antistatic agent, and preservative in various industries, including pharmaceuticals, cosmetics, and personal care products.

Mécanisme D'action

The mechanism of action of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride is primarily based on its ability to interact with cell membranes. As a quaternary ammonium compound, it has a positively charged nitrogen atom that can interact with the negatively charged phospholipid head groups of cell membranes. This interaction can disrupt the integrity of the cell membrane and lead to cell death.

Biochemical and Physiological Effects:

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1. In addition, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory skin conditions.

Avantages Et Limitations Des Expériences En Laboratoire

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound that is easy to synthesize and purify. It is also stable under a wide range of conditions and has a long shelf life. However, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has some limitations, including its potential toxicity and irritancy to cells and tissues. It is important to use appropriate safety precautions when handling this compound.

Orientations Futures

There are several future directions for the use of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride in scientific research. One potential area of interest is in the development of new antimicrobial agents. (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been shown to have broad-spectrum antimicrobial activity and could be used as a starting point for the development of new antibiotics. Another potential area of interest is in the development of new anti-inflammatory agents. (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been shown to have anti-inflammatory properties and could be used as a starting point for the development of new treatments for inflammatory skin conditions. Finally, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride could be used in the development of new drug delivery systems. Its surfactant properties make it a potential candidate for use in the preparation of nanoparticles and emulsions for drug delivery applications.

In conclusion, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride is a versatile compound that has a wide range of applications in scientific research. Its surfactant, antistatic, and preservative properties make it a valuable tool for the preparation of nanoparticles, electrospun fibers, and cell culture media. Its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and anti-inflammatory agents. Finally, its surfactant properties make it a potential candidate for use in drug delivery applications.

Méthodes De Synthèse

The synthesis of (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride involves the reaction between 2,3-dichlorobenzyl chloride and N,N-diethylethylenediamine in the presence of sodium hydroxide. The reaction takes place in an organic solvent, typically benzene or toluene, and is followed by a purification step to obtain the final product.

Applications De Recherche Scientifique

(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles and emulsions. It is also used as an antistatic agent in the formulation of electrospun fibers and as a preservative in cell culture media. Additionally, (2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine chloride has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Propriétés

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2/c1-4-18(5-2)10-9-17(3)11-12-7-6-8-13(15)14(12)16/h6-8H,4-5,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEBJFUBCCJJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C)CC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5822473.png)

![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5822499.png)

![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5822521.png)

![1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5822528.png)

![4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5822531.png)

![4-[4-(benzyloxy)-3-methoxybenzyl]morpholine](/img/structure/B5822536.png)

![1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5822568.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)

![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)